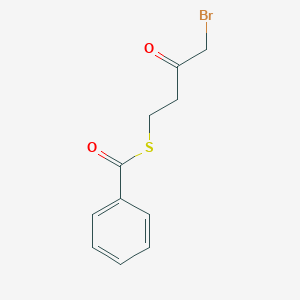
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is an organic compound that features a benzene ring attached to a carboxylic acid group and a thioester linkage to a 4-bromo-3-oxobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester typically involves the reaction of benzenecarbothioic acid with 4-bromo-3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The general reaction scheme is as follows:
Benzenecarbothioic acid+4-bromo-3-oxobutyl chloride→Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-bromo-3-oxobutyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom and thioester linkage.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester involves its ability to undergo nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives. The thioester linkage can also undergo hydrolysis, releasing benzenecarbothioic acid and the corresponding alcohol. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and bromine groups, which activate the molecule towards nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenecarbothioic acid, S-(4-chloro-3-oxobutyl) ester
- Benzenecarbothioic acid, S-(4-fluoro-3-oxobutyl) ester
- Benzenecarbothioic acid, S-(4-iodo-3-oxobutyl) ester
Uniqueness
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.
Propiedades
Número CAS |
99853-23-3 |
|---|---|
Fórmula molecular |
C11H11BrO2S |
Peso molecular |
287.17 g/mol |
Nombre IUPAC |
S-(4-bromo-3-oxobutyl) benzenecarbothioate |
InChI |
InChI=1S/C11H11BrO2S/c12-8-10(13)6-7-15-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
VTJZDTVUAMMPFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SCCC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
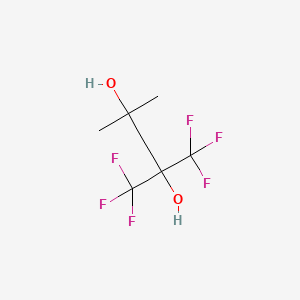
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
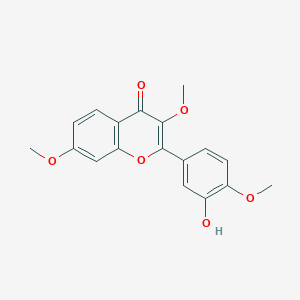
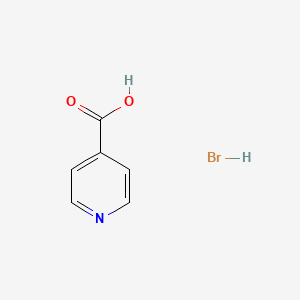
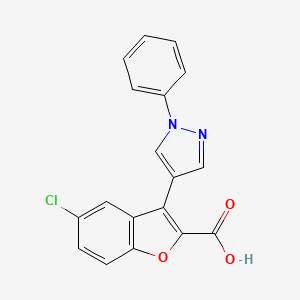
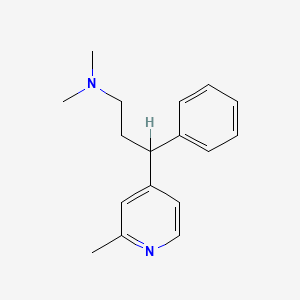
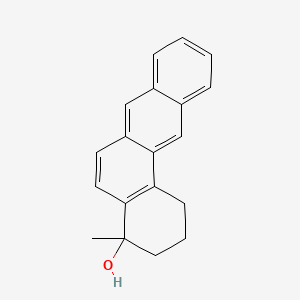
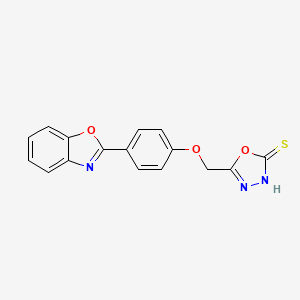

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
